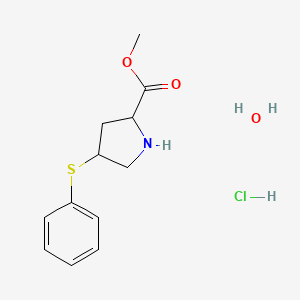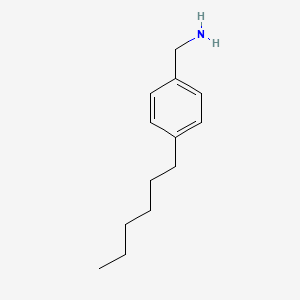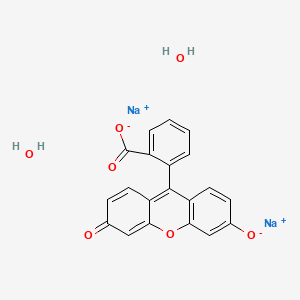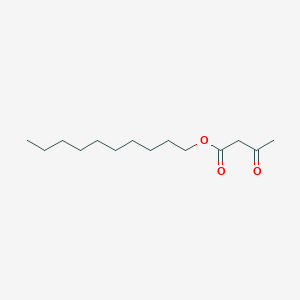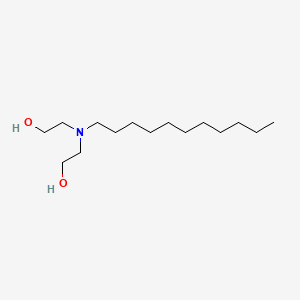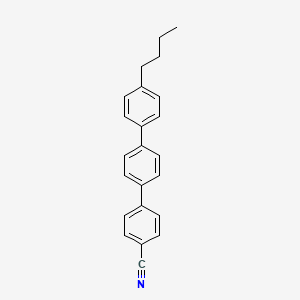
4-Cyano-4'-n-butyl-p-terphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyano-4’-n-butyl-p-terphenyl is an organic compound belonging to the class of terphenyls. It is characterized by the presence of a cyano group (-CN) and a butyl group (-C4H9) attached to the terphenyl backbone. This compound is known for its unique electro-optical properties, making it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-4’-n-butyl-p-terphenyl typically involves the following steps:
Formation of the Terphenyl Backbone: The terphenyl backbone can be synthesized through a series of Friedel-Crafts alkylation reactions, where benzene rings are sequentially alkylated to form the terphenyl structure.
Introduction of the Butyl Group: The butyl group can be introduced via a Grignard reaction, where butyl magnesium bromide reacts with the terphenyl intermediate.
Introduction of the Cyano Group: The cyano group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the terphenyl intermediate is replaced by a cyano group using a cyanide source such as sodium cyanide.
Industrial Production Methods: Industrial production of 4-Cyano-4’-n-butyl-p-terphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: 4-Cyano-4’-n-butyl-p-terphenyl can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo various substitution reactions, where the cyano or butyl groups are replaced by other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Sodium cyanide, alkyl halides, and other nucleophiles or electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms.
Substitution: Various substituted terphenyl derivatives.
科学研究应用
4-Cyano-4’-n-butyl-p-terphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of liquid crystal displays, organic light-emitting diodes (OLEDs), and other electronic devices due to its electro-optical properties.
作用机制
The mechanism of action of 4-Cyano-4’-n-butyl-p-terphenyl involves its interaction with molecular targets through its cyano and butyl groups. These interactions can affect various molecular pathways, leading to changes in the physical and chemical properties of the compound. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
相似化合物的比较
4-Cyano-4’-n-pentyl-p-terphenyl: Similar structure with a pentyl group instead of a butyl group.
4-Cyano-4’-n-hexyl-p-terphenyl: Similar structure with a hexyl group instead of a butyl group.
4-Cyano-4’-n-octyl-p-terphenyl: Similar structure with an octyl group instead of a butyl group.
Uniqueness: 4-Cyano-4’-n-butyl-p-terphenyl is unique due to its specific combination of the cyano and butyl groups, which confer distinct electro-optical properties. These properties make it particularly suitable for applications in electronic devices and materials science.
属性
IUPAC Name |
4-[4-(4-butylphenyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N/c1-2-3-4-18-5-9-20(10-6-18)22-13-15-23(16-14-22)21-11-7-19(17-24)8-12-21/h5-16H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSYKSDZHRVXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


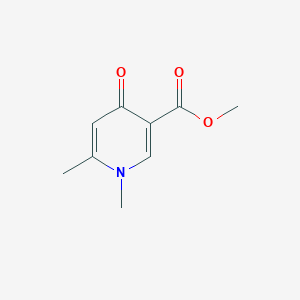
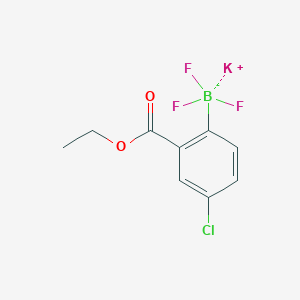
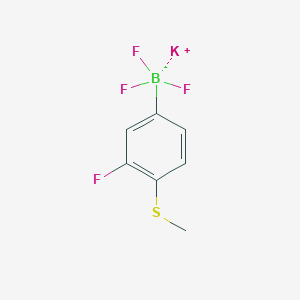
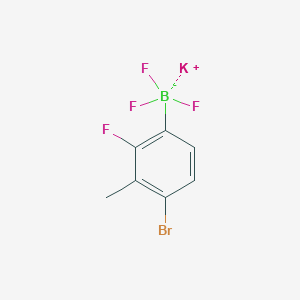
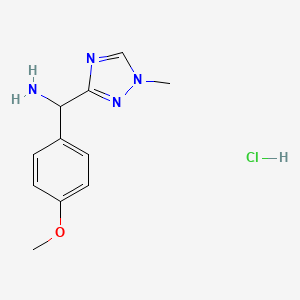
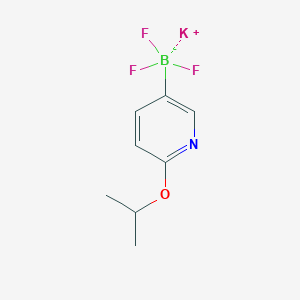
![(3Z)-3-[hydroxy-(pyridin-2-ylamino)methylidene]-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-one](/img/structure/B8006363.png)
